6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
- This compound is a synthetic derivative of chromone, a heterocyclic compound with a benzopyranone structure.
- Its systematic name is 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate .
- The compound contains a chromone core with a phenyl group and a sulfonyl group attached.
- Chromones exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- researchers can design custom synthetic pathways based on the functional groups present.
- Industrial production methods likely involve multi-step syntheses, protecting group strategies, and purification techniques.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on reaction conditions but could include hydroxylated derivatives, reduced forms, or substituted analogs.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Biological Studies: Explore its effects on cell signaling pathways, enzyme inhibition, or receptor interactions.
Industry: Assess its use in materials science, such as dyes, polymers, or liquid crystals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its specific structural features and functional groups.
Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require further research
Properties
Molecular Formula |
C25H20ClNO6S |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C25H20ClNO6S/c1-16-7-9-18(10-8-16)34(30,31)27-12-11-24(28)33-23-15-22-20(13-21(23)26)19(14-25(29)32-22)17-5-3-2-4-6-17/h2-10,13-15,27H,11-12H2,1H3 |
InChI Key |
SANPVZJKQFPFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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